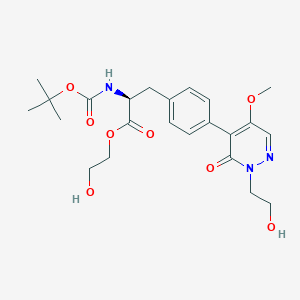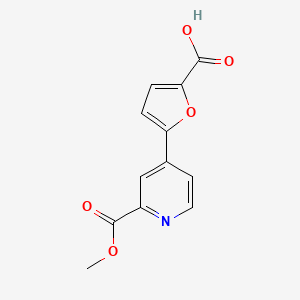
5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted at the 2-position with a pyridine ring, which is further substituted with a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
科学研究应用
5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
作用机制
The mechanism of action of 5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
5-(Pyridin-4-yl)-furan-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
5-Cyano-furan-2-carboxylic acid: Contains a cyano group instead of the methoxycarbonyl group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro and nitro group on the phenyl ring instead of the pyridine ring.
Uniqueness
5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, along with a methoxycarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
5-(2-methoxycarbonylpyridin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)8-6-7(4-5-13-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |
InChI 键 |
IZSHXZHCUBLJBC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methylidene}amino]benzoic acid](/img/structure/B12540553.png)

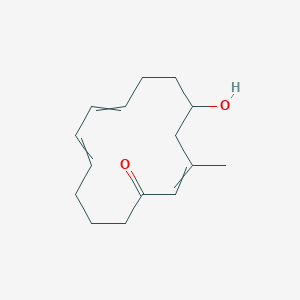
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)

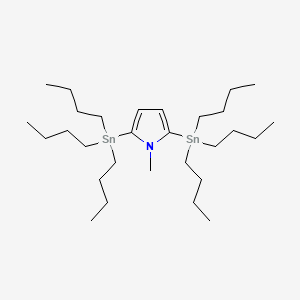
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
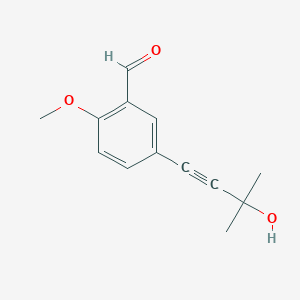
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)


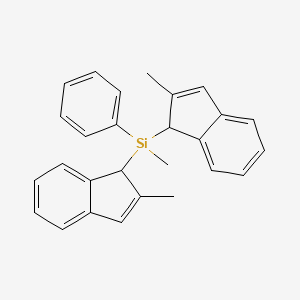
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
